molecular formula C15H17NO4S B5074965 N-(4-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

N-(4-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B5074965
M. Wt: 307.4 g/mol
InChI Key: WHYFUJIRFRTXGG-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring substituted with hydroxy, methoxy, and methyl groups

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-10-8-14(20-3)15(9-11(10)2)21(18,19)16-12-4-6-13(17)7-5-12/h4-9,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYFUJIRFRTXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the hydroxy and methoxy groups. One common method includes the reaction of 4-hydroxyaniline with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reaction is also common. For example, palladium-catalyzed coupling reactions can be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a quinone derivative under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to act as an inhibitor in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer properties.

    3-((4-hydroxyphenyl)amino)propanoic acid: Explored for its antimicrobial activity.

Uniqueness

N-(4-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

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